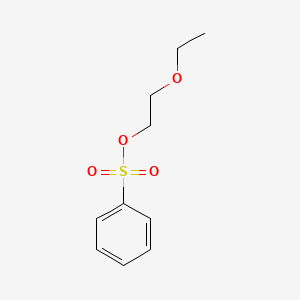

2-Ethoxyethyl benzenesulfonate

Descripción general

Descripción

2-Ethoxyethyl benzenesulfonate is a colorless liquid with the molecular formula C10H14O4S. It is widely used in the synthesis of various organic compounds due to its excellent solubility in both water and organic solvents. This compound plays a crucial role as a versatile reagent in organic synthesis and pharmaceutical industries .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Ethoxyethyl benzenesulfonate can be synthesized through the reaction of benzenesulfonyl chloride with 2-ethoxyethanol. The reaction typically occurs in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally involve maintaining a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where benzenesulfonyl chloride and 2-ethoxyethanol are mixed in the presence of a base. The reaction mixture is then subjected to distillation to purify the product. The process is designed to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethoxyethyl benzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles such as amines or alcohols.

Hydrolysis: In the presence of water, the compound can hydrolyze to form benzenesulfonic acid and 2-ethoxyethanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). The reaction typically occurs under mild conditions with the use of a base.

Hydrolysis: This reaction can occur under acidic or basic conditions, with the use of hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

Nucleophilic Substitution: The major products are substituted benzenesulfonates and the corresponding nucleophile-derived compounds.

Hydrolysis: The major products are benzenesulfonic acid and 2-ethoxyethanol.

Aplicaciones Científicas De Investigación

2-Ethoxyethyl benzenesulfonate has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.

Pharmaceuticals: It plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: It is used in the preparation of specialty polymers and resins.

Analytical Chemistry: It is employed in chromatographic techniques for the separation and analysis of complex mixtures.

Mecanismo De Acción

The mechanism of action of 2-ethoxyethyl benzenesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The sulfonate group is a good leaving group, which facilitates the substitution process. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Methoxyethyl benzenesulfonate

- 2-Propoxyethyl benzenesulfonate

- 2-Butoxyethyl benzenesulfonate

Comparison

2-Ethoxyethyl benzenesulfonate is unique due to its balance of hydrophilicity and hydrophobicity, which makes it highly soluble in both water and organic solvents. This property distinguishes it from similar compounds like 2-methoxyethyl benzenesulfonate, which is more hydrophilic, and 2-butoxyethyl benzenesulfonate, which is more hydrophobic .

Actividad Biológica

2-Ethoxyethyl benzenesulfonate (CAS No. 17178-09-5) is an organic compound that features a sulfonate group attached to an ethoxyethyl structure. While its specific biological activities are not extensively documented, similar compounds often exhibit various biological properties, including antimicrobial and antifungal activities. This article aims to explore the potential biological activities of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound consists of an ethoxyethyl group and a benzenesulfonate moiety, which may influence its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.29 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of sulfonate compounds often involves their interaction with biological macromolecules such as proteins and nucleic acids. The sulfonate group can participate in ionic interactions and hydrogen bonding, potentially influencing enzyme activity and cellular signaling pathways.

Case Studies

- Hydrocarbon Sulfonates as Ligands : A study identified hydrocarbon sulfonates as ligands for transthyretin (TTR), suggesting that similar compounds may interact with proteins in significant biological pathways . This could imply a potential role for this compound in modulating protein function.

- Environmental Impact : Research indicates that sulfonates can accumulate in the environment and may affect aquatic life by disrupting cellular functions . This raises concerns about the ecological implications of compounds like this compound.

Toxicological Profile

The toxicity of this compound is not well characterized in the literature. However, compounds with similar structures can act as irritants or have adverse effects on health. Preliminary assessments suggest that exposure may lead to respiratory issues or skin irritation .

Research Findings

A review of chemical databases reveals a lack of extensive research specifically targeting the biological activity of this compound. However, it is noted that:

- Similar Compounds : Ethyl p-toluenesulfonate has been used extensively in organic synthesis and exhibits notable reactivity patterns that could be relevant for understanding the behavior of this compound.

- Potential Applications : The compound may be utilized in synthetic chemistry as a reagent for introducing protective groups, which indirectly relates to its biological applications through the synthesis of biologically active molecules.

Propiedades

IUPAC Name |

2-ethoxyethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4S/c1-2-13-8-9-14-15(11,12)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFDANISIXHJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938042 | |

| Record name | 2-Ethoxyethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-09-5 | |

| Record name | Ethanol, 2-ethoxy-, benzenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.